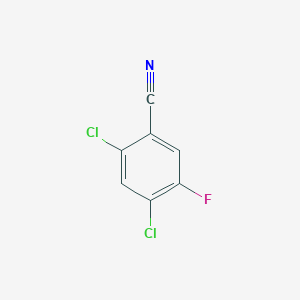

2,4-Dichloro-5-fluorobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBZWBDTFUFZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382268 | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128593-93-1 | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128593-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates critical data, including its chemical and physical properties, alongside a detailed experimental protocol for its synthesis. Furthermore, this guide explores its applications in drug discovery, highlighting the significance of the fluorinated benzonitrile moiety in medicinal chemistry.

Introduction

2,4-Dichloro-5-fluorobenzonitrile is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for the construction of complex molecules. This compound is of particular interest to researchers and professionals in drug development due to the established role of fluorinated aromatics in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Chemical and Physical Properties

The fundamental properties of 2,4-Dichloro-5-fluorobenzonitrile are summarized in the table below, providing a quick reference for laboratory use and chemical assessment.

| Property | Value | Reference(s) |

| CAS Number | 128593-93-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₂Cl₂FN | [1][2][4][5][6] |

| Molecular Weight | 190.00 g/mol | [1][4][5] |

| IUPAC Name | 2,4-dichloro-5-fluorobenzonitrile | [1][5] |

| Melting Point | 41-50 °C | [7] |

| Boiling Point | 170.3 °C at 140 mbar | [4] |

| Appearance | White to cream crystals or powder | [7] |

| Purity | ≥96.0% (GC) | [7] |

Synthesis of 2,4-Dichloro-5-fluorobenzonitrile

The synthesis of 2,4-Dichloro-5-fluorobenzonitrile can be achieved through various methods. One established industrial method is the ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene.

Experimental Protocol: Gas-Phase Ammoxidation

This protocol is based on a patented industrial process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.[4]

Objective: To synthesize a mixture of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile from their corresponding toluene precursors via gas-phase ammoxidation, followed by separation.

Materials:

-

A mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene

-

Ammonia (NH₃)

-

Air

-

Steam (H₂O)

-

Ammoxidation catalyst (e.g., a mixture of metal oxides)

Equipment:

-

Fixed-bed or fluidized-bed reactor

-

Vaporizer

-

Gas flow controllers

-

Condenser

-

Fractional distillation apparatus or crystallizer

Procedure:

-

A gaseous mixture of the dichlorofluorotoluene isomers, ammonia, air, and steam is prepared. The molar ratio of the reactants is typically in the range of dichlorofluorotoluene:ammonia:air:steam = 1:1-3:7.5-15:0-10.[4]

-

The gas mixture is passed through a reactor containing the ammoxidation catalyst.

-

The reaction is carried out at a temperature between 350°C and 550°C.[4]

-

The product gas stream exiting the reactor is cooled in a condenser to liquefy the benzonitrile products and any unreacted starting materials.

-

The resulting liquid mixture contains 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.

-

The two isomers are separated. This can be achieved by:

-

Fractional Distillation: Under a vacuum of 140 mbar, 2,4-dichloro-5-fluorobenzonitrile has a boiling point of 170.3°C, while 2,6-dichloro-3-fluorobenzonitrile boils at 182.2°C.[4] This difference allows for their separation.

-

Crystallization: The 2,4-dichloro-5-fluorobenzonitrile can be selectively crystallized from the product mixture and separated by filtration.[4]

-

Expected Outcome: Isolation of 2,4-dichloro-5-fluorobenzonitrile with a purity of over 99%.[4]

Synthesis Workflow for 2,4-Dichloro-5-fluorobenzonitrile

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The benzonitrile group itself is a versatile pharmacophore and synthetic handle.

2,4-Dichloro-5-fluorobenzonitrile is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chlorine and fluorine substituents influence the electronic properties of the aromatic ring and can be involved in crucial binding interactions with biological targets or serve as sites for further chemical modification.

While specific signaling pathways directly modulated by 2,4-Dichloro-5-fluorobenzonitrile are not documented, as it is primarily an intermediate, the moieties it helps to construct are found in drugs targeting a wide range of biological systems. For instance, substituted benzonitriles are present in non-steroidal aromatase inhibitors for cancer therapy and in kinase inhibitors.

Logical Relationships in Drug Development

Safety and Handling

2,4-Dichloro-5-fluorobenzonitrile is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Conclusion

2,4-Dichloro-5-fluorobenzonitrile is a chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. This guide has provided essential data on its properties, a detailed synthesis protocol, and an overview of its role in drug discovery. Researchers and scientists can leverage this information to facilitate their work with this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2,4-Dichloro-5-fluorobenzonitrile, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

physical and chemical properties of 2,4-Dichloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Dichloro-5-fluorobenzonitrile, a key intermediate in various synthetic applications, including pharmaceutical research and development. This document details its fundamental characteristics, provides experimental protocols for its synthesis and purification, and outlines its known safety information.

Core Physical and Chemical Properties

2,4-Dichloro-5-fluorobenzonitrile is a halogenated aromatic nitrile. Its chemical structure incorporates a benzene ring substituted with two chlorine atoms, a fluorine atom, and a nitrile group. This combination of functional groups imparts specific reactivity and physical properties to the molecule.

Quantitative Data Summary

The key physical and chemical properties of 2,4-Dichloro-5-fluorobenzonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₂FN | [1][2] |

| Molecular Weight | 190.00 g/mol | [1][2] |

| CAS Number | 128593-93-1 | [1][2] |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 41.0 - 50.0 °C | [3] |

| Boiling Point | Not available | |

| Predicted Density | 1.49 ± 0.1 g/cm³ | |

| Solubility | Soluble in many organic solvents. | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,4-Dichloro-5-fluorobenzonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR and ¹⁹F NMR spectral data are available and can be used for structural elucidation.[1]

-

Experimental Protocols

The following section details a cited experimental protocol for the synthesis and purification of 2,4-Dichloro-5-fluorobenzonitrile.

Synthesis via Ammoxidation

A common industrial method for the synthesis of 2,4-Dichloro-5-fluorobenzonitrile involves the ammoxidation of a corresponding toluene derivative.

Reaction: Ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene.

Reagents and Conditions:

-

Starting Materials: A mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene.

-

Reactants: Ammonia (NH₃), Air (O₂), and Steam (H₂O).

-

Catalyst: Ammoxidation catalyst.

-

Temperature: 350°C to 550°C.

-

Phase: Gas phase.

Procedure:

-

A gaseous mixture of the dichlorofluorotoluene isomers, ammonia, air, and steam is passed over a heated ammoxidation catalyst.

-

The reaction converts the methyl group of the toluene derivatives into a nitrile group.

-

The resulting product stream contains a mixture of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.

Purification by Fractional Distillation

The isomeric mixture of benzonitriles produced during the synthesis can be separated and purified using fractional distillation.

Procedure:

-

The crude reaction mixture containing the isomeric benzonitriles is subjected to fractional distillation under reduced pressure.

-

The different boiling points of the isomers allow for their separation.

-

This method can yield 2,4-Dichloro-5-fluorobenzonitrile with high purity.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows related to 2,4-Dichloro-5-fluorobenzonitrile.

Safety Information

2,4-Dichloro-5-fluorobenzonitrile is a chemical that requires careful handling. The following is a summary of its hazard classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 2,4-dichloro-5-fluorobenzonitrile. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, most notably the fluoroquinolone antibiotic, finafloxacin.

Molecular Structure and Properties

2,4-Dichloro-5-fluorobenzonitrile is a substituted aromatic compound with a nitrile functional group. The strategic placement of two chlorine atoms and a fluorine atom on the benzene ring imparts specific reactivity and electronic properties that are leveraged in multi-step organic syntheses.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value |

| IUPAC Name | 2,4-dichloro-5-fluorobenzonitrile |

| CAS Number | 128593-93-1 |

| Molecular Formula | C₇H₂Cl₂FN |

| Molecular Weight | 190.00 g/mol |

| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C#N |

| InChI Key | XZBZWBDTFUFZSU-UHFFFAOYSA-N |

Table 2: Physicochemical Data

| Property | Value |

| Physical State | White to cream crystalline powder or fused solid.[1] |

| Melting Point | 41-50 °C |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 7.5 - 8.0 | Two distinct signals in the aromatic region, likely doublets or doublet of doublets due to coupling with fluorine and adjacent protons. |

| ¹³C NMR | 160-165 (d, ¹JCF) | Carbon bearing the fluorine atom. |

| 135-140 | Carbons bearing the chlorine atoms. | |

| 115-125 | Aromatic CH carbons. | |

| 115-120 | Nitrile carbon (-C≡N). | |

| 90-100 | Quaternary carbon attached to the nitrile group. |

Note: Predicted shifts are based on standard substituent effects on a benzene ring. Actual values may vary. 'd' denotes a doublet, and 'JCF' refers to the carbon-fluorine coupling constant.

Table 4: Predicted Key FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2220 - 2240 | Sharp, Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl stretch | 700 - 850 | Strong |

| C-F stretch | 1000 - 1250 | Strong |

| Ar-H stretch | 3000 - 3100 | Weak |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment | Notes |

| 190/192/194 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

| 155/157 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 128/130 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.[3][4]

Caption: Proposed Sandmeyer reaction pathway for the synthesis of 2,4-dichloro-5-fluorobenzonitrile.

General Experimental Protocol (Sandmeyer Reaction)

The following is a generalized protocol for the Sandmeyer reaction to produce an aryl nitrile from an aryl amine. Note: This is a representative procedure and has not been optimized for 2,4-dichloro-5-fluorobenzonitrile. Appropriate safety precautions must be taken when handling these reagents.

Step 1: Diazotization of 2,4-Dichloro-5-fluoroaniline

-

Dissolve 2,4-dichloro-5-fluoroaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) in a reaction vessel.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate vessel, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (often water or an organic solvent).

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

-

The reaction mixture is often gently heated to facilitate the displacement of the diazonium group with the cyanide and to drive off nitrogen gas.

-

Upon completion of the reaction (monitored by TLC or GC), the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 2,4-dichloro-5-fluorobenzonitrile, which can be further purified by recrystallization or chromatography.

Role in Drug Development

The primary significance of 2,4-dichloro-5-fluorobenzonitrile in drug development lies in its role as a precursor to more complex molecules. As an intermediate in the synthesis of finafloxacin, it provides the core substituted benzene ring structure onto which the quinolone and other functional moieties are built.[2] The presence and position of the halogen atoms on this intermediate are critical for the subsequent reaction steps and ultimately influence the biological activity of the final active pharmaceutical ingredient.

Safety and Handling

2,4-Dichloro-5-fluorobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

Table 6: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Handling Recommendations:

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if inhalation of dust or vapors is likely.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Inhalation: Move person into fresh air and keep comfortable for breathing.

-

-

In all cases of exposure, seek immediate medical attention.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from starting materials to the final, characterized product.

Caption: General workflow for the synthesis and analysis of 2,4-dichloro-5-fluorobenzonitrile.

References

Technical Guide: Solubility Profile of 2,4-Dichloro-5-fluorobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichloro-5-fluorobenzonitrile is a key intermediate in the synthesis of various chemical entities. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the known solubility characteristics of 2,4-Dichloro-5-fluorobenzonitrile. Due to a lack of publicly available quantitative solubility data, this document focuses on providing qualitative solubility information inferred from its use in synthesis and the properties of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data tailored to their specific laboratory conditions.

Physicochemical Properties of 2,4-Dichloro-5-fluorobenzonitrile

A summary of the key physical and chemical properties of 2,4-Dichloro-5-fluorobenzonitrile is presented below. This information is essential for understanding its general behavior and for designing solubility experiments.

| Property | Value | Reference |

| CAS Number | 128593-93-1 | [1] |

| Molecular Formula | C₇H₂Cl₂FN | [1] |

| Molecular Weight | 190.00 g/mol | [1] |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 41.0 - 50.0 °C | [2] |

Qualitative Solubility Assessment

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale / Notes |

| Water | Protic, Polar | Insoluble | Halogenated aromatic compounds and nitriles typically exhibit low aqueous solubility. A related compound, 4-fluorobenzonitrile, is reported as insoluble in water.[3] |

| Methanol | Protic, Polar | Soluble | A structurally similar compound, 3-chloro-4-fluorobenzonitrile, is reported to be soluble in methanol.[4] Alcohols are common solvents for many organic solids. |

| Ethanol | Protic, Polar | Likely Soluble | Similar to methanol, ethanol is expected to be a suitable solvent. |

| Acetone | Aprotic, Polar | Likely Soluble | Ketones are versatile solvents for a wide range of organic compounds. |

| Acetonitrile | Aprotic, Polar | Likely Soluble | Often used in reactions and analysis involving similar compounds. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Likely Soluble | Used as a solvent for taking up reaction products of similar compounds.[5] |

| Chloroform | Aprotic, Nonpolar | Likely Soluble | A related compound, 4-fluorobenzonitrile, is soluble in chloroform.[3] |

| Ethyl Acetate | Aprotic, Polar | Likely Soluble | A related compound, 4-fluorobenzonitrile, is soluble in ethyl acetate.[3] |

| Toluene | Aprotic, Nonpolar | Likely Soluble | Mentioned as a diluent in reactions involving the target compound.[6] |

| Sulfolane | Aprotic, Polar | Soluble | Explicitly used as a solvent for reactions with 2,4-dichloro-5-fluorobenzonitrile.[7] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | Explicitly used as a solvent for reactions involving the target compound.[6][8] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Mentioned as a solvent in which the compound is dissolved for reactions. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines the gravimetric method for determining the solubility of 2,4-Dichloro-5-fluorobenzonitrile in a chosen solvent at a specific temperature.

4.1 Materials and Equipment

-

2,4-Dichloro-5-fluorobenzonitrile (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Oven or vacuum oven

4.2 Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

4.3 Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-Dichloro-5-fluorobenzonitrile to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately pass the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the vial containing the filtered solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in an oven (below the compound's boiling point) or under a stream of inert gas. A vacuum oven is recommended to ensure complete solvent removal at a lower temperature.

-

Once the solvent is removed, continue to dry the vial containing the solid residue until a constant weight is achieved.

-

Weigh the vial with the dried residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as mg/mL or g/100 mL, by dividing the mass of the residue by the volume of the solvent aliquot taken.

-

Conclusion

This guide provides a foundational understanding of the solubility of 2,4-Dichloro-5-fluorobenzonitrile in common laboratory solvents. While quantitative data is not currently published, the qualitative assessment presented here offers valuable guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol and workflow provide a robust methodology for in-house determination. The generation and dissemination of such quantitative data would be a valuable contribution to the scientific community.

References

- 1. 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-5-fluorobenzonitrile, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 4. Cas 117482-84-5,3-Chloro-4-fluorobenzonitrile | lookchem [lookchem.com]

- 5. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 6. IL133130A - Method for production of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]

- 7. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]

- 8. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

In-Depth Technical Guide: Safety and Hazards of 2,4-Dichloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2,4-Dichloro-5-fluorobenzonitrile (CAS No. 128593-93-1). The information is compiled from available safety data sheets and scientific resources to ensure a high standard of accuracy for professionals in research and drug development.

Chemical and Physical Properties

2,4-Dichloro-5-fluorobenzonitrile is a halogenated aromatic nitrile. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₂Cl₂FN | PubChem[1] |

| Molecular Weight | 190.00 g/mol | PubChem[1] |

| CAS Number | 128593-93-1 | PubChem[1] |

| Appearance | White to cream crystals, powder, or fused solid | Thermo Scientific Chemicals[2] |

| Melting Point | 41.0 - 50.0 °C | Thermo Scientific Chemicals[2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Data not available |

Hazard Identification and Classification

2,4-Dichloro-5-fluorobenzonitrile is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon exposure through various routes and its potential to cause skin and eye irritation.

GHS Hazard Summary

The following table summarizes the GHS hazard statements associated with 2,4-Dichloro-5-fluorobenzonitrile.

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302[1] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312[1] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332[1] |

| Skin Corrosion/Irritation | Causes skin irritation | H315[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[1] |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | H335 |

Note: While H335 (May cause respiratory irritation) is listed in some safety data sheets, it is not universally present in all aggregated GHS information.[1]

GHS Hazard Pictograms

The following pictograms are associated with the hazards of 2,4-Dichloro-5-fluorobenzonitrile:

Caption: GHS pictograms for 'Harmful' (exclamation mark) and potentially 'Health Hazard' depending on the full toxicological profile.

Toxicological Information

Acute Toxicity

-

Oral: Harmful if swallowed (H302).[1] Ingestion can lead to adverse health effects.

-

Dermal: Harmful in contact with skin (H312).[1] The substance can be absorbed through the skin, leading to systemic toxicity.

-

Inhalation: Harmful if inhaled (H332).[1] Inhalation of dust or vapors may cause respiratory tract irritation and systemic effects.

Irritation

-

Skin: Causes skin irritation (H315).[1] Direct contact may cause redness, itching, and inflammation.

-

Eyes: Causes serious eye irritation (H319).[1] Direct contact can result in significant and potentially damaging eye irritation.

Sensitization

There is no specific information available to classify 2,4-Dichloro-5-fluorobenzonitrile as a skin or respiratory sensitizer.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Information regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound is not available.

Experimental Protocols for Hazard Evaluation

The hazard classifications for 2,4-Dichloro-5-fluorobenzonitrile are determined through standardized toxicological testing. The following are summaries of the likely OECD guidelines used for these assessments.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (mortality or evident toxicity) determines the dose for the next step.

-

Methodology:

-

A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A small group of animals (typically 3), usually female rats, are administered the substance by oral gavage.

-

Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.

-

Depending on the outcome, the dose for the next group of animals is increased or decreased.

-

The GHS classification is determined based on the dose at which mortality or clear signs of toxicity are observed.

-

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline assesses the toxicity of a substance applied to the skin.

-

Principle: A single dose of the substance is applied to a shaved area of the skin of experimental animals.

-

Methodology:

-

The test substance is applied uniformly to an area of approximately 10% of the body surface of the test animal (often rabbits or rats).

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.

-

The LD50 is calculated based on the dose that causes mortality in 50% of the test animals.

-

Acute Inhalation Toxicity - OECD Test Guideline 403

This test evaluates the toxicity of a substance when inhaled.

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a defined period.

-

Methodology:

-

Animals, typically rats, are placed in an inhalation chamber.

-

A controlled concentration of the test substance is maintained in the air for a standard exposure duration (usually 4 hours).

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

The LC50 is determined as the concentration that is lethal to 50% of the test animals.

-

Skin Irritation - OECD Test Guideline 404

This guideline assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied to a small area of the skin of an animal (usually a rabbit).

-

Methodology:

-

A small amount of the substance is applied to a shaved patch of skin and covered with a gauze patch.

-

After a 4-hour exposure, the patch and any residual substance are removed.

-

The skin is observed and scored for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The degree of irritation is classified based on the scores.

-

Eye Irritation - OECD Test Guideline 405

This test evaluates the potential for a substance to cause eye irritation.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).

-

Methodology:

-

A small amount of the substance is instilled into the eye. The other eye serves as a control.

-

The eye is examined and scored for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after application.

-

The severity and reversibility of the observed effects determine the irritation classification.

-

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information in the peer-reviewed scientific literature detailing the precise signaling pathways or molecular mechanisms of toxicity for 2,4-Dichloro-5-fluorobenzonitrile. However, based on the known toxicology of similar halogenated benzonitriles, some general mechanisms can be hypothesized.

Halogenated aromatic compounds can undergo metabolic activation, often mediated by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive intermediates that can bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity. The nitrile group can also be metabolized, potentially releasing cyanide, although this is not always the primary metabolic pathway for benzonitriles. The irritant effects on the skin and eyes are likely due to direct chemical reactivity with cellular components in these tissues, leading to an inflammatory response.

Further research is required to elucidate the specific metabolic pathways and toxicological mechanisms of 2,4-Dichloro-5-fluorobenzonitrile.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of hazard classification and a typical experimental workflow for toxicity testing.

Caption: GHS Hazard Classification Workflow.

Caption: Acute Oral Toxicity (OECD 423) Experimental Workflow.

Safe Handling and First Aid

Given the hazardous nature of 2,4-Dichloro-5-fluorobenzonitrile, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

This guide is intended to provide detailed safety and hazard information for 2,4-Dichloro-5-fluorobenzonitrile. It is crucial for all personnel handling this substance to be fully aware of its potential hazards and to implement all necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

The Synthesis of 2,4-Dichloro-5-fluorobenzonitrile: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic pathways for 2,4-dichloro-5-fluorobenzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic routes, focusing on the key intermediates, and provides detailed experimental protocols and quantitative data to support research and development efforts.

Primary Synthetic Pathway: The Sandmeyer Reaction Route

The most prevalent and industrially significant method for synthesizing 2,4-dichloro-5-fluorobenzonitrile proceeds through a Sandmeyer reaction, which involves the diazotization of an aniline precursor followed by cyanation.[1][2] The key intermediate in this pathway is 2,4-dichloro-5-fluoroaniline. The synthesis of this aniline is a critical preceding step, typically achieved through the reduction of 2,4-dichloro-5-fluoronitrobenzene.

Synthesis of the Key Intermediate: 2,4-Dichloro-5-fluoroaniline

The synthesis of 2,4-dichloro-5-fluoroaniline is a pivotal step, with the reduction of 2,4-dichloro-5-fluoronitrobenzene being the primary method. Various reduction techniques can be employed, with catalytic hydrogenation being a common and efficient approach.

A common method for the synthesis of halogenated anilines is the reduction of the corresponding nitro compound. For instance, the synthesis of 2,4-dichloro-5-fluoroaniline can be achieved by the reduction of 1,5-dichloro-2-fluoro-4-nitrobenzene.[3]

Experimental Protocol: Reduction of 1,5-dichloro-2-fluoro-4-nitrobenzene

This protocol is based on a described method for a similar compound and can be adapted for the synthesis of 2,4-dichloro-5-fluoroaniline.

Materials:

-

1,5-dichloro-2-fluoro-4-nitrobenzene

-

Nickel chloride hexahydrate

-

Sodium borohydride

-

Methanol

-

1 N Hydrochloric acid

-

Ammonia water

-

Ethyl acetate

-

Saturated saline solution

-

Sodium sulfate

-

Celite

-

Silica gel

Procedure:

-

Under an ice bath, gradually add 5.1 g (135 mmol) of sodium borohydride to a 500 ml methanol solution containing 10.7 g (45 mmol) of nickel chloride hexahydrate.

-

Allow the mixture to return to room temperature and stir for 1 hour.

-

Add 19.0 g (90 mmol) of 1,5-dichloro-2-fluoro-4-nitrobenzene to the mixture and cool it with an ice bath.

-

Gradually add 12.0 g (317 mmol) of sodium borohydride to the cooled mixture.

-

Stir the reaction mixture for 1 hour.

-

Distill off the solvent under reduced pressure.

-

To the residue, add 150 ml of a 1 N hydrochloric acid aqueous solution, followed by 150 ml of ammonia water and 200 ml of ethyl acetate, and stir the mixture.

-

Filter any insoluble materials through Celite.

-

Separate the organic layer, wash it with saturated saline, and dry it over sodium sulfate.

-

Distill off the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the final product.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 91% | [3] |

The Sandmeyer Reaction: From Aniline to Benzonitrile

Once 2,4-dichloro-5-fluoroaniline is synthesized, it undergoes a diazotization reaction, followed by a Sandmeyer reaction with a cyanide source, typically copper(I) cyanide, to yield the final product, 2,4-dichloro-5-fluorobenzonitrile.[1][2]

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by its displacement with a nucleophile in the presence of a copper(I) catalyst.[2] The cyanation reaction using CuCN is a common application of this process to form benzonitriles.[4]

Logical Relationship of the Sandmeyer Reaction Pathway

Caption: Primary synthesis route to 2,4-dichloro-5-fluorobenzonitrile.

Alternative Synthetic Routes

While the Sandmeyer reaction is a primary route, other synthetic strategies for 2,4-dichloro-5-fluorobenzonitrile and its precursors have been explored.

Synthesis from 1,3-dichloro-4-fluorobenzene

An alternative pathway involves the bromination of 1,3-dichloro-4-fluorobenzene to produce 1-bromo-2,4-dichloro-5-fluorobenzene. This intermediate is then reacted with copper(I) cyanide to yield the final benzonitrile product.[1]

Alternative Synthesis Pathway Diagram

Caption: Alternative synthesis via bromination and cyanation.

Ammoxidation of 2,4-dichloro-5-fluorotoluene

Another described method is the gas-phase ammoxidation of 2,4-dichloro-5-fluorotoluene. This process involves reacting the toluene derivative with ammonia and air at high temperatures over a catalyst.[1]

Ammoxidation Experimental Workflow

Caption: Ammoxidation process for benzonitrile synthesis.

Synthesis of a Related Key Intermediate: 3-Chloro-4-fluoroaniline

The synthesis of 3-chloro-4-fluoroaniline, an important intermediate for various pharmaceuticals, shares similarities with the preparation of 2,4-dichloro-5-fluoroaniline and provides valuable comparative data.[5] The primary method is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[6]

Comparative Data of Synthesis Methods for 3-Chloro-4-fluoroaniline

Two main methods for the synthesis of 3-chloro-4-fluoroaniline are catalytic hydrogenation and iron reduction.[5]

| Parameter | Catalytic Hydrogenation | Iron Reduction | Reference |

| Yield | 94-99.5% | 85-90% | [5][7] |

| Purity | >99.5% | 98-99% | [5][7] |

| Reaction Temperature | 50-100°C | 80-90°C | [6][8] |

| Pressure | 0.1-5 MPa | Atmospheric | [6][8] |

| Catalyst | Pt/C or Pd/C | Iron Powder | [6][8] |

| Byproducts | Minimal, potential for dehalogenation | Significant iron sludge | [6][8] |

Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene

Materials:

-

3-chloro-4-fluoronitrobenzene

-

1% Platinum on carbon (Pt/C) catalyst

-

Hydrogen gas

-

High-purity nitrogen or argon gas

Equipment:

-

High-pressure reactor (autoclave) with magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Filtration apparatus

-

Distillation or recrystallization setup

Procedure:

-

Charge the reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[7]

-

Purge the reactor three times with an inert gas (e.g., nitrogen).[7]

-

Purge the reactor three times with hydrogen gas.[7]

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[7]

-

Heat the reactor to the target temperature (e.g., 80°C) and begin vigorous stirring.[7]

-

Maintain the reaction for the specified time (e.g., 5 hours), monitoring the progress by TLC or HPLC.[6][7]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[6]

-

Purge the reactor with nitrogen.[7]

-

Filter the reaction mixture while hot to remove the catalyst.[7]

-

The crude product can then be purified by distillation or recrystallization.[7]

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the synthesis of 3-chloro-4-fluoroaniline.[6]

References

- 1. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. 2,4-DICHLORO-5-FLUOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. Page loading... [guidechem.com]

Spectroscopic Profile of 2,4-Dichloro-5-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-Dichloro-5-fluorobenzonitrile (CAS No. 128593-93-1). Due to the limited availability of experimentally derived public data, this document combines predicted spectroscopic values with established methodologies for spectral acquisition. The information is intended to support research and development activities where this compound is of interest.

Compound Information

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-5-fluorobenzonitrile | PubChem[1] |

| Molecular Formula | C₇H₂Cl₂FN | PubChem[1] |

| Molecular Weight | 190.00 g/mol | PubChem[1] |

| Physical Form | Crystals, powder, or fused solid | Thermo Fisher Scientific[2] |

| Melting Point | 41.0-50.0 °C | Thermo Fisher Scientific[2][3] |

| Assay (by GC) | ≥96.0% | Thermo Fisher Scientific[2] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The molecule has two aromatic protons. Their chemical shifts are influenced by the surrounding electron-withdrawing groups (Cl, F, CN).

| Predicted ¹H NMR Data | |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | ~7.8 |

| H-6 | ~7.6 |

¹³C NMR (Carbon NMR): The predicted chemical shifts for the carbon atoms are listed below. The presence of halogens and the nitrile group significantly influences the chemical shifts of the aromatic carbons.

| Predicted ¹³C NMR Data | |

| Solvent | CDCl₃ |

| Frequency | 100 MHz |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-CN) | ~110 |

| C2 (C-Cl) | ~135 |

| C3 (C-H) | ~130 |

| C4 (C-Cl) | ~138 |

| C5 (C-F) | ~158 (d, ¹JCF ≈ 250 Hz) |

| C6 (C-H) | ~118 (d, ²JCF ≈ 20 Hz) |

| CN (Nitrile) | ~115 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile and substituted benzene functional groups.

| Predicted IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N stretch (nitrile) | 2240 - 2220 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-Cl stretch | 850 - 550 |

| C-F stretch | 1250 - 1000 |

| Ar-H stretch | 3100 - 3000 |

Mass Spectrometry (MS)

The following data for possible adducts in mass spectrometry has been computationally predicted.

| Predicted Mass Spectrometry Data | |

| Adduct | m/z |

| [M+H]⁺ | 189.96211 |

| [M+Na]⁺ | 211.94405 |

| [M-H]⁻ | 187.94755 |

| [M+NH₄]⁺ | 206.98865 |

| [M+K]⁺ | 227.91799 |

| [M]⁺ | 188.95428 |

| [M]⁻ | 188.95538 |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for 2,4-Dichloro-5-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of 2,4-Dichloro-5-fluorobenzonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of 2,4-Dichloro-5-fluorobenzonitrile with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum : Record a background spectrum of the empty sample compartment.

-

Sample Spectrum : Place the KBr pellet in the sample holder and record the IR spectrum.

-

Data Processing : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of 2,4-Dichloro-5-fluorobenzonitrile in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Utilize Electron Impact (EI) ionization at 70 eV.

-

Mass Analysis : Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection : Detect the ions to generate the mass spectrum.

-

Data Analysis : Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like 2,4-Dichloro-5-fluorobenzonitrile.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-5-fluorobenzonitrile, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2,4-Dichloro-5-fluorobenzonitrile, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Commercial Availability and Suppliers of 2,4-Dichloro-5-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 2,4-dichloro-5-fluorobenzonitrile. The information is intended to assist researchers, scientists, and drug development professionals in sourcing this important chemical intermediate.

Introduction

2,4-Dichloro-5-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing the dichlorofluorophenyl moiety into larger, more complex molecules. This guide details its commercial suppliers, physicochemical properties, and a plausible synthetic route based on publicly available information.

Commercial Availability and Suppliers

2,4-Dichloro-5-fluorobenzonitrile is commercially available from a range of global suppliers, including major chemical providers and specialized manufacturers. The typical purity offered is ≥97%, with some suppliers providing higher grades. The compound is generally supplied as a white to cream-colored crystalline powder or solid.

Below is a summary of some of the prominent commercial suppliers:

| Supplier | Headquarters | Purity | Notes |

| Thermo Scientific Chemicals | USA | ≥96.0% (GC)[1] | Formerly Alfa Aesar. Available in various quantities.[1][2][3] |

| Santa Cruz Biotechnology | USA | Not specified | For research use only.[4] |

| VSNCHEM | China | Not specified | Supplier of various chemical products. |

| ChemUniverse, Inc. | USA | Not specified | Accepts blanket purchase orders for large quantities. |

| Apollo Scientific | UK | Not specified | Available through distributors like Dabos. |

| Echemi | China | Industrial Grade | Platform with various Chinese suppliers, such as WF Cyanochem Co.[5] |

Note: This list is not exhaustive and represents a snapshot of publicly available information. Availability and specifications should always be confirmed with the respective supplier.

Physicochemical and Technical Data

A summary of the key physicochemical and technical data for 2,4-Dichloro-5-fluorobenzonitrile is presented in the table below. This information has been aggregated from various supplier data sheets and chemical databases.

| Property | Value | Source |

| CAS Number | 128593-93-1 | PubChem[6], Santa Cruz Biotechnology[4] |

| Molecular Formula | C₇H₂Cl₂FN | PubChem[6], Santa Cruz Biotechnology[4] |

| Molecular Weight | 190.00 g/mol | PubChem[6], Santa Cruz Biotechnology[4] |

| Appearance | White to cream crystals or powder | Thermo Scientific Chemicals[1] |

| Melting Point | 41.0-50.0 °C (clear melt) | Thermo Scientific Chemicals[1] |

| Purity (Assay by GC) | ≥96.0% | Thermo Scientific Chemicals[1] |

| IUPAC Name | 2,4-dichloro-5-fluorobenzonitrile | PubChem[6] |

| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C#N | PubChem[6] |

| InChIKey | XZBZWBDTFUFZSU-UHFFFAOYSA-N | PubChem[6] |

Synthetic Pathway and Experimental Protocol

While specific, detailed experimental protocols for the commercial synthesis of 2,4-Dichloro-5-fluorobenzonitrile are proprietary, a plausible and documented synthetic route involves a multi-step process starting from 2,4-dichloro-5-fluoronitrobenzene. This pathway includes the reduction of the nitro group to an amine, followed by a diazotization and a subsequent Sandmeyer reaction to introduce the nitrile group.[7]

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of 2,4-Dichloro-5-fluorobenzonitrile from a nitro-substituted precursor.

General Experimental Protocol

The following is a generalized experimental protocol based on the principles of the Sandmeyer reaction for the synthesis of aryl nitriles from anilines. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and safety protocols.

Step 1: Reduction of 2,4-Dichloro-5-fluoronitrobenzene to 2,4-Dichloro-5-fluoroaniline

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a mixture of iron powder and a dilute acid (e.g., hydrochloric acid or acetic acid) in a suitable solvent (e.g., ethanol/water) is prepared.

-

Addition of Starting Material: 2,4-Dichloro-5-fluoronitrobenzene, dissolved in a suitable solvent, is added dropwise to the stirred reaction mixture at an elevated temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled, and the iron salts are filtered off. The filtrate is neutralized with a base (e.g., sodium carbonate), and the product, 2,4-dichloro-5-fluoroaniline, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude aniline derivative.

Step 2: Diazotization of 2,4-Dichloro-5-fluoroaniline

-

Preparation of Diazonium Salt Solution: 2,4-Dichloro-5-fluoroaniline is dissolved in a cold aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid). The solution is cooled to 0-5 °C in an ice-salt bath.

-

Addition of Sodium Nitrite: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature between 0-5 °C. The addition is controlled to prevent a rise in temperature, which could lead to the decomposition of the diazonium salt.

-

Completion of Diazotization: The reaction mixture is stirred for a short period at 0-5 °C after the addition of sodium nitrite is complete to ensure full formation of the aryl diazonium salt.

Step 3: Sandmeyer Reaction for Cyanation

-

Preparation of Copper(I) Cyanide Solution: In a separate reaction vessel, a solution or suspension of copper(I) cyanide is prepared in a suitable solvent.

-

Addition of Diazonium Salt: The freshly prepared, cold diazonium salt solution is added portion-wise to the copper(I) cyanide solution. The evolution of nitrogen gas is typically observed.

-

Reaction Completion: The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen ceases. The mixture may be gently warmed to ensure the completion of the reaction.

-

Product Isolation and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent, washing of the organic phase, drying, and removal of the solvent. The crude 2,4-dichloro-5-fluorobenzonitrile is then purified, typically by recrystallization or column chromatography, to yield the final product.

Safety and Handling

2,4-Dichloro-5-fluorobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[6] Users should consult the material safety data sheet (MSDS) from their supplier for detailed safety and handling information.

Conclusion

2,4-Dichloro-5-fluorobenzonitrile is a readily available chemical intermediate from a variety of commercial suppliers. This guide provides key technical information to aid researchers and professionals in its procurement and application. The outlined synthetic pathway, based on established chemical transformations, offers insight into its production and can serve as a basis for laboratory-scale synthesis. As with all chemical reagents, it is imperative to consult supplier-specific documentation for the most accurate and up-to-date information on purity, specifications, and safety.

References

- 1. 2,4-Dichloro-5-fluorobenzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2,4-Dichloro-5-fluorobenzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,4-Dichloro-5-fluorobenzonitrile, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

GHS Hazard Classification of 2,4-Dichloro-5-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2,4-Dichloro-5-fluorobenzonitrile (CAS No. 128593-93-1). The information herein is intended to support safe handling, use, and management of this compound in a research and development setting.

GHS Hazard Classification Summary

2,4-Dichloro-5-fluorobenzonitrile is classified as a hazardous substance according to the GHS. The primary hazards are related to its acute toxicity, skin and eye irritation, and potential for respiratory irritation, as well as its harmful effects on aquatic life.

Signal Word: Warning [1]

GHS Pictograms:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[1][2] |

|

| Hazardous to the Aquatic Environment[1] |

Hazard Statements (H-Statements):

| Code | Statement | Hazard Class |

| H302 | Harmful if swallowed.[2] | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin.[2] | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation.[1][2] | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation.[1][2] | Serious Eye Damage/Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled.[2] | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation.[1] | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation |

| H402 | Harmful to aquatic life.[1] | Hazardous to the aquatic environment, acute hazard (Category 3) |

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P273 | Avoid release to the environment.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Quantitative Toxicological Data

No specific LD50 or LC50 data for 2,4-Dichloro-5-fluorobenzonitrile was found in the public domain. However, data for structurally similar compounds can provide an estimate of its toxicological profile.

| Compound | CAS No. | LD50 Oral (rat) | LD50 Dermal (rabbit) | LC50 Inhalation (rat) |

| 2,6-Dichlorobenzonitrile | 1194-65-6 | 2710 mg/kg[3] | 1350 mg/kg[3] | >250 mg/m³ (4 h)[2] |

| 2-Fluorobenzonitrile | 394-47-8 | 900 mg/kg[4][5] | Not available | Not available |

| 2,4-Dichlorobenzonitrile | 6574-98-7 | Harmful if swallowed (classification)[6] | Harmful in contact with skin (classification)[6] | Not available |

Note: This data is for analogue compounds and should be used for estimation purposes only.

Experimental Protocols for GHS Hazard Determination

The GHS classifications are based on data derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The likely methodologies for determining the hazards of 2,4-Dichloro-5-fluorobenzonitrile are outlined below.

Acute Toxicity:

-

Oral (H302): OECD Test Guideline 401 (or subsequent revisions like TG 420, 423, or 425) would be employed.[7][8] This involves the administration of the substance to rats at various dose levels to determine the median lethal dose (LD50).[7]

-

Dermal (H312): OECD Test Guideline 402 is the standard method for assessing acute dermal toxicity.[9] The substance is applied to the shaved skin of rabbits or rats for a 24-hour period, and the LD50 is determined.[10][11]

-

Inhalation (H332): OECD Test Guideline 403 is used to determine the acute inhalation toxicity.[12][13] This test exposes rats to the substance as a vapor, dust, or aerosol for a defined period (typically 4 hours) to determine the median lethal concentration (LC50).[12][14]

Skin and Eye Irritation:

-

Skin Irritation (H315): OECD Test Guideline 404 involves applying the substance to the skin of rabbits and observing for signs of erythema (redness) and edema (swelling) over a period of time.[15][16]

-

Eye Irritation (H319): OECD Test Guideline 405 is the standard for assessing eye irritation.[17][18] A small amount of the substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are observed for adverse effects.[19][20]

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation - H335): This classification is often based on a combination of evidence, including observations from acute inhalation studies (OECD TG 403), human experience, and data from similar compounds. Signs of respiratory irritation such as labored breathing or nasal discharge in animal studies would contribute to this classification.

Hazardous to the Aquatic Environment (H402): Standardized ecotoxicity tests, such as those outlined in OECD Test Guidelines 201 (Alga, Growth Inhibition Test), 202 (Daphnia sp. Acute Immobilisation Test), and 203 (Fish, Acute Toxicity Test), are used to determine the substance's toxicity to aquatic organisms.

GHS Hazard Assessment Workflow

The following diagram illustrates the logical workflow for GHS hazard assessment, from data collection to the final hazard communication elements.

References

- 1. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. scribd.com [scribd.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 12. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. catalog.labcorp.com [catalog.labcorp.com]

synthesis of 2,4-Dichloro-5-fluorobenzonitrile from 2,4-dichloro-5-fluorotoluene

Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,4-dichloro-5-fluorobenzonitrile, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, starting from 2,4-dichloro-5-fluorotoluene. Two primary synthetic routes are presented: a direct, single-step gas-phase ammoxidation and a two-step process involving side-chain bromination followed by cyanation.

Introduction

The conversion of the methyl group of 2,4-dichloro-5-fluorotoluene to a nitrile functionality is a critical transformation for the synthesis of various high-value chemical entities. The choice of synthetic route often depends on the scale of production, available equipment, and desired purity of the final product. This document outlines an industrially relevant gas-phase ammoxidation method and a versatile laboratory-scale two-step synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes for producing 2,4-dichloro-5-fluorobenzonitrile from 2,4-dichloro-5-fluorotoluene.

| Parameter | Method 1: Gas-Phase Ammoxidation | Method 2: Two-Step Bromination-Cyanation |

| Starting Material | 2,4-Dichloro-5-fluorotoluene | 2,4-Dichloro-5-fluorotoluene |

| Key Reagents | Ammonia, Air (Oxygen), Steam | 1. N-Bromosuccinimide (NBS), Radical Initiator2. Sodium Cyanide (NaCN) |

| Number of Steps | 1 | 2 |

| Typical Yield | ~75-85% (estimated based on similar processes) | ~80-90% (overall) |

| Reaction Temperature | 350-550 °C[1] | 1. 50-80 °C (Bromination)2. 50-100 °C (Cyanation) |

| Catalyst | Ammoxidation catalyst (e.g., V₂O₅/MoO₃ based)[1] | None required for cyanation; radical initiator (e.g., AIBN, BPO) for bromination. |

| Solvent | None (gas-phase) | 1. Carbon tetrachloride (or alternative)2. Polar aprotic solvent (e.g., DMSO, DMF) or alcohol/water mixture |

| Key Advantages | - Single-step process- Economical for large-scale production- Continuous process possible | - High overall yield- Milder reaction conditions- Well-suited for laboratory and pilot scale |

| Key Disadvantages | - High-temperature process- Requires specialized equipment (fluidized bed reactor)- Catalyst development can be complex | - Two distinct reaction steps- Use of toxic cyanide salts- Potential for byproduct formation |

Experimental Protocols

Method 1: Gas-Phase Ammoxidation

This protocol describes a continuous gas-phase catalytic process for the direct conversion of 2,4-dichloro-5-fluorotoluene to 2,4-dichloro-5-fluorobenzonitrile. This method is highly suitable for large-scale industrial production.

Materials and Equipment:

-

2,4-Dichloro-5-fluorotoluene

-

Anhydrous Ammonia

-

Compressed Air

-

Steam (optional)

-

Ammoxidation Catalyst (e.g., Vanadium-Molybdenum oxide-based)

-

Fixed-bed or Fluidized-bed Catalytic Reactor

-

Gas Flow Controllers

-

High-temperature Furnace

-

Condenser and Scrubber System

-

Purification System (e.g., distillation or crystallization)

Protocol:

-

Catalyst Bed Preparation: The ammoxidation catalyst is loaded into the reactor. The catalyst is typically a mixture of metal oxides, such as those of vanadium and molybdenum, on a suitable support.

-

Reactor Heating: The reactor is heated to the desired reaction temperature, typically in the range of 350°C to 550°C.[1]

-

Reactant Feed: A gaseous mixture of 2,4-dichloro-5-fluorotoluene, ammonia, air, and optionally steam is continuously fed into the reactor over the catalyst bed. The molar ratio of the reactants is critical and is generally maintained in the range of dichloro-fluorotoluene:ammonia:air of 1:(1-3):(7.5-15).[1]

-

Reaction: The ammoxidation reaction occurs as the gas mixture passes through the catalyst bed, converting the methyl group of the toluene derivative into a nitrile group.

-

Product Quenching and Collection: The hot gaseous product stream exiting the reactor is rapidly cooled in a condenser to liquefy the organic components. Unreacted ammonia and any acidic byproducts can be removed by passing the stream through a scrubber containing a dilute acid or base solution.

-

Purification: The crude 2,4-dichloro-5-fluorobenzonitrile is isolated and purified. Purification is typically achieved by fractional distillation under reduced pressure or by crystallization from a suitable solvent to yield the final product of high purity.

Method 2: Two-Step Synthesis via Bromination and Cyanation

This two-step protocol is a common and reliable method for the laboratory-scale synthesis of benzonitriles from toluenes.

Step 1: Side-Chain Bromination of 2,4-Dichloro-5-fluorotoluene

This step involves the free-radical bromination of the methyl group of 2,4-dichloro-5-fluorotoluene using N-bromosuccinimide (NBS).

Materials and Equipment:

-

2,4-Dichloro-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

-

Carbon Tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

-

Round-bottom flask with a reflux condenser

-

Heating mantle and magnetic stirrer

-

UV lamp (optional, for initiation)

-

Filtration apparatus

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloro-5-fluorotoluene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.

-

Reaction Initiation and Progression: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred.[2] The reaction can also be initiated by irradiation with a UV lamp.[3] The reaction is monitored by TLC or GC until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Isolation of Intermediate: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2,4-dichloro-5-fluorobenzyl bromide. This intermediate is often used in the next step without further purification.

Step 2: Cyanation of 2,4-Dichloro-5-fluorobenzyl Bromide

This step involves the nucleophilic substitution of the bromide with a cyanide group to form the final product.

Materials and Equipment:

-

2,4-Dichloro-5-fluorobenzyl bromide (from Step 1)

-